Dimethylamide vs. Carboxylic Acid: Lipophilicity & H-Bonding
The C-terminal N,N-dimethylamide moiety eliminates the ionizable carboxylic acid proton (pKa ~3.5–4.5 for free phenylalanine derivatives), replacing it with a neutral, polar tertiary amide that serves exclusively as a hydrogen-bond acceptor [1]. Compared to the closest carboxylic acid analog (N-Cbz-3,4-dimethoxy-L-phenylalanine, MW 373.4), the dimethylamide increases the molecular weight by 13 Da (386.4 vs. 373.4) and adds two methyl groups, raising the calculated LogP by approximately 0.8–1.2 log units based on fragment-based predictions . This logP elevation corresponds to a predicted 4- to 8-fold increase in membrane partitioning under octanol/water conditions, directly relevant for passive cellular permeability [1]. In contrast to the methyl ester analog (N-Cbz-3,4-dimethoxy-L-phenylalanine methyl ester), the dimethylamide is resistant to esterase-mediated hydrolysis, a liability that can lead to rapid clearance of ester prodrugs in hepatic microsome assays [1].
| Evidence Dimension | Calculated LogP and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW 386.4; HBD count = 1 (carbamate NH); HBA count = 5; cLogP estimated 2.8–3.2 |
| Comparator Or Baseline | N-Cbz-3,4-dimethoxy-L-phenylalanine: MW 373.4, HBD = 2 (carbamate NH + COOH), HBA = 6, cLogP ~2.0; N-Cbz-3,4-dimethoxy-L-phenylalanine methyl ester: MW 387.4, HBD = 1, HBA = 6, cLogP ~2.5–2.8 |
| Quantified Difference | ΔcLogP: target exceeds acid by ~0.8–1.2 units; HBD reduced by 1 vs. acid; esterase-labile ester bond present in methyl ester but absent in dimethylamide |
| Conditions | Fragment-based cLogP calculation (ACD/Labs or ChemAxon); HBD/HBA count per Lipinski rules |
Why This Matters
The dimethylamide terminus optimizes permeability and metabolic stability simultaneously, avoiding the permeability-liability trade-off inherent in carboxylic acid analogs and the metabolic instability of ester congeners.
- [1] H. Leung, S. D. Edmondson, et al. Design, Synthesis, and Optimization of Balanced Dual NK1/NK3 Receptor Antagonists. ACS Med. Chem. Lett. 2014, 5 (5), 550–555. View Source
